One of the primary applications of 9-Mercapto-1-nonanol in scientific research is its ability to form self-assembled monolayers (SAMs) on various substrates . SAMs are ordered assemblies of molecules that spontaneously organize on a surface. 9-Mercapto-1-nonanol, with its thiol group (SH) at one end and a hydrocarbon chain on the other, can bind strongly to metal surfaces through the thiol group, while the hydrocarbon chain extends away from the surface. This creates a well-defined and tailorable interface between the material and its surrounding environment .
The ability to form SAMs from 9-Mercapto-1-nonanol makes it valuable for studying surface properties, such as wettability, adhesion, and electron transfer processes. Researchers can use SAMs modified with 9-Mercapto-1-nonanol to investigate how different functional groups attached to the free end of the molecule influence these properties.
Another application of 9-Mercapto-1-nonanol in scientific research is its use in immobilizing biomolecules on surfaces. Biomolecules, such as proteins, DNA, and enzymes, can be attached to SAMs formed from 9-Mercapto-1-nonanol, allowing researchers to create biosensors, study biomolecular interactions, and develop new diagnostic tools. The controlled orientation and environment provided by the SAMs can be crucial for these applications.
The research on 9-Mercapto-1-nonanol is ongoing, and scientists are exploring its potential applications in various fields. Some potential areas of future exploration include:
9-Mercapto-1-nonanol is an alkanethiol compound with the molecular formula C₉H₂₀OS and a molecular weight of approximately 172.33 g/mol. It features a long hydrophobic carbon chain and a thiol (-SH) functional group, making it particularly useful in surface chemistry and nanotechnology. The compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, including gold, which are critical for applications in biosensors, electronic devices, and nanostructured materials .
9-Mercapto-1-nonanol has demonstrated significant biological activity, particularly in promoting cellular processes. Research indicates that it can induce the synthesis of epidermal growth factor (EGF), which plays a vital role in cell growth and differentiation . This property makes it a candidate for applications in tissue engineering and regenerative medicine.
The synthesis of 9-mercapto-1-nonanol typically involves several methods:
Interaction studies involving 9-mercapto-1-nonanol focus on its behavior when interacting with various substrates and biological systems. These studies reveal:
Several compounds share structural similarities with 9-mercapto-1-nonanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Mercapto-1-propanol | C₃H₈OS | Shorter chain length; used in similar SAM applications |
6-Mercapto-1-hexanol | C₆H₁₄OS | Intermediate chain length; often compared in studies |
11-Mercaptoundecanoic acid | C₁₁H₂₂O₂S | Longer chain; exhibits different solubility properties |
Uniqueness of 9-Mercapto-1-nonanol:
9-Mercapto-1-nonanol stands out due to its optimal chain length that balances hydrophobicity and reactivity, making it particularly effective for forming stable SAMs while also providing desirable biological activity. This unique combination enhances its utility in both nanotechnology and biomedical fields compared to shorter or longer-chain alkanethiols.
9-Mercapto-1-nonanol exhibits a linear aliphatic structure characterized by a nine-carbon backbone terminated with both hydroxyl and thiol functional groups [1] [4] [6]. The compound possesses the molecular formula C₉H₂₀OS, with a molecular weight of 176.32 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry designation for this compound is 9-sulfanylnonan-1-ol, reflecting the systematic nomenclature for the terminal thiol and alcohol functionalities [1] [4] [6].
The structural representation in Simplified Molecular Input Line Entry System format is OCCCCCCCCCS, illustrating the linear arrangement of the carbon chain with the alcohol group positioned at carbon-1 and the thiol group at carbon-9 [1] [2] [5]. The International Chemical Identifier provides the complete structural description as InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2, with the corresponding International Chemical Identifier Key being FXFJFNVBVKPAPL-UHFFFAOYSA-N [1] [2] [5].
The Chemical Abstracts Service registry number 131215-92-4 serves as the unique identifier for this compound in chemical databases [1] [2] [4]. The European Community number 626-136-6 provides additional regulatory identification within European chemical legislation [1]. The molecular geometry exhibits a flexible alkyl chain allowing for various conformational states, with the terminal functional groups capable of participating in intermolecular interactions [2] [5].
At standard temperature and pressure conditions, 9-mercapto-1-nonanol exists as a colorless liquid [9] [10] [11]. The compound exhibits the characteristic disagreeable odor associated with thiol-containing molecules, often described as having a stench-like quality typical of mercaptan compounds [9] [25] [32]. This olfactory property results from the presence of the sulfur-containing thiol functional group, which imparts the distinctive sulfurous aroma common to aliphatic thiols [25] [32].
Property | Value | Reference |
---|---|---|
Physical State (25°C) | Liquid | [2] [10] [11] |
Appearance | Colorless liquid | [9] [25] |
Odor | Stench (characteristic thiol) | [9] [25] [32] |
Density (g/mL at 25°C) | 0.939 | [2] [10] [11] |
Refractive Index (n₂₀/D) | 1.483 | [2] [10] [11] |
The density of 9-mercapto-1-nonanol measures 0.939 grams per milliliter at 25 degrees Celsius, indicating a specific gravity less than water [2] [10] [11]. The refractive index value of 1.483 at 20 degrees Celsius using the sodium D-line provides important optical characterization data for compound identification and purity assessment [2] [10] [11]. These physical properties reflect the compound's organic nature and the influence of both the hydrocarbon chain and the polar functional groups on its bulk properties [10] [11].
Proton Nuclear Magnetic Resonance spectroscopy of 9-mercapto-1-nonanol reveals characteristic chemical shift patterns consistent with its structural features [13] [15]. The terminal methyl group appears as a triplet at approximately 0.88 parts per million, while the extensive methylene chain contributes multiple overlapping signals in the range of 1.25 to 1.60 parts per million [13]. The methylene carbon adjacent to the thiol group exhibits a chemical shift around 2.52 parts per million, and the methylene carbon bearing the hydroxyl group resonates near 3.64 parts per million [13] [15].
The thiol proton typically appears as a characteristic singlet around 1.35 parts per million, while the hydroxyl proton resonates at approximately 4.22 parts per million, though these chemical shifts can vary depending on solvent conditions and hydrogen bonding interactions [13] [15]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with spectral data available in chemical databases including PubChem [1] [43]. The carbon signals reflect the electronic environment of each carbon atom within the molecule, with the carbons bearing heteroatoms showing characteristic downfield shifts [43] [44].
Infrared spectroscopic analysis of 9-mercapto-1-nonanol exhibits characteristic absorption bands corresponding to its functional groups [16] [18] [19]. The hydroxyl group contributes a broad absorption band in the region of 3200 to 3600 wavenumbers, reflecting the oxygen-hydrogen stretching vibration [18] [19]. The thiol functional group produces a distinctive sulfur-hydrogen stretch typically observed between 2550 and 2600 wavenumbers, providing definitive identification of the mercapto functionality [18] [19].
Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800 to 3000 wavenumbers, corresponding to the methyl and methylene groups throughout the carbon chain [18] [19]. The carbon-oxygen stretching vibration contributes absorption features around 1000 to 1300 wavenumbers, while carbon-sulfur stretching modes appear at lower frequencies [19]. These spectroscopic signatures provide comprehensive fingerprint identification for the compound and enable monitoring of functional group transformations during chemical reactions [18] [19].
Raman spectroscopic investigation of 9-mercapto-1-nonanol reveals vibrational modes complementary to infrared spectroscopy [20] [21] [22]. The carbon-sulfur stretching vibrations exhibit strong Raman activity, providing enhanced sensitivity for detecting the thiol functionality [22] [23]. Sulfur-hydrogen bending modes contribute characteristic bands that distinguish thiol groups from other sulfur-containing functionalities [22] [24].
The compound demonstrates potential for Surface-Enhanced Raman Spectroscopy applications due to the thiol group's ability to interact with metallic surfaces [20] [21] [23]. This interaction enables significant signal enhancement when the molecule is adsorbed onto appropriate metallic nanostructures, making it valuable for analytical and sensing applications [21] [23] [24]. The Raman spectrum provides molecular fingerprint information useful for identification and quantitative analysis, particularly when conventional techniques may lack sufficient sensitivity [20] [22] [23].
The thermodynamic properties of 9-mercapto-1-nonanol reflect its molecular structure and intermolecular interactions [25] [27] [28]. The predicted boiling point of 269.6 ± 13.0 degrees Celsius indicates significant intermolecular forces resulting from hydrogen bonding between hydroxyl groups and van der Waals interactions along the hydrocarbon chain [27] [29]. The flash point exceeds 110 degrees Celsius, categorizing the compound as a combustible liquid with relatively low volatility [10] [11].
Thermodynamic Property | Value | Reference |
---|---|---|
Boiling Point (predicted) | 269.6 ± 13.0°C | [27] [29] |
Flash Point | >110°C (>230°F) | [10] [11] |
pKa (predicted) | 10.49 ± 0.10 | [27] |
Storage Classification | Combustible liquids | [10] [11] |
The acid dissociation constant (pKa) of the thiol group is predicted to be 10.49 ± 0.10, indicating moderate acidity typical of aliphatic thiols [27] [40] [42]. This value reflects the ability of the thiol group to undergo deprotonation under basic conditions, forming the corresponding thiolate anion [40] [42]. The thermodynamic stability of the compound under normal storage conditions makes it suitable for various applications while requiring appropriate handling procedures for combustible materials [10] [11] [25].
The solubility characteristics of 9-mercapto-1-nonanol demonstrate amphiphilic behavior due to the presence of both hydrophilic functional groups and a hydrophobic alkyl chain [30] [31] . Water solubility remains limited due to the nine-carbon hydrocarbon backbone, which dominates the molecular polarity despite the polar hydroxyl and thiol termini [31] . The compound exhibits enhanced solubility in polar protic solvents such as methanol, where hydrogen bonding interactions facilitate dissolution [15] [31].
Organic solvent solubility proves favorable in various non-polar and moderately polar solvents . The compound dissolves readily in dichloromethane, ethyl acetate, and hexane, making it accessible for organic synthesis and purification procedures . This solubility profile enables its use in electrochemical studies where methanol serves as a suitable solvent medium [15] [31].
Solvent System | Solubility | Application |
---|---|---|
Water | Limited | Amphiphilic properties |
Methanol | Soluble | Electrochemical studies |
Dichloromethane | Soluble | Organic synthesis |
Ethyl acetate | Soluble | Purification procedures |
Hexane | Soluble | Non-polar extractions |
The amphiphilic nature enables surface-active properties, facilitating the formation of self-assembled monolayers at interfaces [5] [30]. This characteristic proves particularly valuable in surface modification applications where the thiol group provides strong adhesion to metallic substrates while the hydroxyl group enables further functionalization [5] [30] .
The dual functionality of 9-mercapto-1-nonanol provides diverse reactivity patterns characteristic of both thiol and alcohol functional groups [34] [35] [37]. The thiol group exhibits nucleophilic character, readily participating in substitution reactions with alkyl halides to form thioether linkages [35] [37]. Under oxidizing conditions, two thiol molecules undergo coupling reactions to form disulfide bonds, representing a fundamental transformation in biological and synthetic systems [34] [35] [37].
The thiol functionality demonstrates strong affinity for metallic surfaces, particularly gold, enabling the formation of stable thiolate bonds [5] [16] [17]. This interaction underlies the compound's utility in surface modification applications and the preparation of self-assembled monolayers for biosensor development [5] [17]. The nucleophilic sulfur atom readily coordinates with various metal centers, making the compound valuable as a ligand in coordination chemistry [35] [37].
Reactive Site | Reaction Type | Products | Applications |
---|---|---|---|
Thiol group | Oxidation | Disulfide bonds | Protein chemistry |
Thiol group | Metal binding | Thiolate complexes | Surface modification |
Thiol group | Alkylation | Thioethers | Organic synthesis |
Alcohol group | Esterification | Ester derivatives | Functionalization |
Alcohol group | Oxidation | Aldehyde/carboxylic acid | Synthetic intermediates |